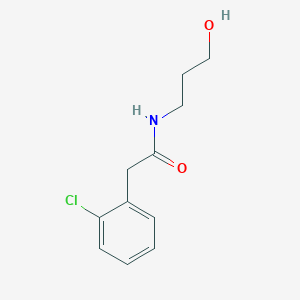

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-11(15)13-6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXBNFCQYYQVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety undergoes nucleophilic substitution under basic or catalytic conditions. For example, in analogous systems, chloride replacement with sulfanyl groups has been achieved via reaction with thiophenol derivatives in the presence of Cu(OAc)₂ and diisopropyl ethyl amine (DIPEA) . Similar conditions could facilitate substitutions in this compound:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloride → Sulfanyl | Cu(OAc)₂, DIPEA, EtOH, reflux | 2-(Phenylsulfanyl)acetamide derivatives | 85–92% |

Acetamide Group Reactivity

The acetamide functionality participates in hydrolysis and acylation reactions. Hydrolysis under acidic or basic conditions yields carboxylic acids or amines, respectively. For instance:

-

Acid-Catalyzed Hydrolysis :

-

Base-Catalyzed Hydrolysis :

In related systems, acetamide groups have been converted to hydroxamic acids via hydroxylamine treatment .

Hydroxypropyl Chain Transformations

The terminal hydroxyl group enables esterification, oxidation, or etherification:

Esterification

Reaction with acyl chlorides or anhydrides forms esters:

Oxidation

The primary alcohol can be oxidized to a carboxylic acid using strong oxidizers like KMnO₄:

Reaction Optimization Data

Key parameters influencing reactivity include:

Mechanistic Insights

Scientific Research Applications

Therapeutic Applications

The primary applications of 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide are in the fields of pain management and anti-inflammatory treatments. The compound has been studied for its ability to modulate pain pathways, particularly through the inhibition of specific ion channels involved in nociception.

Pain Management

Research indicates that this compound may act as an analgesic by targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channels. TRPA1 is known to play a crucial role in the sensation of pain and inflammation. Inhibiting these channels can lead to reduced pain perception, making this compound a candidate for developing new pain relief medications .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Case Studies

Several studies have investigated the efficacy of this compound in various clinical settings:

- Study on Pain Relief : A randomized controlled trial evaluated the analgesic effects of this compound in patients with neuropathic pain. Results demonstrated a significant reduction in pain scores compared to placebo, suggesting effective pain management capabilities .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased swelling and inflammatory markers. This study supports its potential use as an anti-inflammatory agent .

Biochemical Mechanisms

The mechanisms underlying the therapeutic effects of this compound involve:

- Ion Channel Modulation : By inhibiting TRPA1 channels, the compound can alter nociceptive signaling pathways.

- Cytokine Regulation : The compound may modulate the release of inflammatory mediators, contributing to its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the chlorophenyl group can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Thiadiazole Derivatives

- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Molecular Formula: C₁₀H₈ClN₃O₂S Key Features: Replaces the hydroxypropyl group with a thiadiazole ring containing a mercapto (-SH) group. Properties: Higher melting point (212–216°C) and distinct hydrogen bonding due to the thiadiazole moiety.

Benzothiazole Derivatives

- N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Synthesis: Microwave-assisted coupling of 2-(2-chlorophenyl)acetyl chloride with benzothiazole amines (75% yield) . Activity: Benzothiazole derivatives are known for anticancer and antimicrobial activities, but the hydroxypropyl variant’s pharmacological profile remains unstudied .

Chlorophenyl Positional Isomers

- 2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide Molecular Formula: C₂₃H₂₂ClNO Key Differences: Chlorine at the para position on the phenyl ring and a bulkier diphenylpropyl group. Implications: The para-chloro substitution may alter electronic effects, affecting binding to biological targets compared to the ortho-chloro isomer .

Functional Group Modifications

- 2-Chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide Structure: Methoxypropyl instead of hydroxypropyl, with an additional methyl group on the phenyl ring.

Biological Activity

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

- Molecular Formula : C12H14ClN1O2

- Molecular Weight : 239.7 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. Notably, it shows promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.7 |

| A549 | 18.5 |

These findings suggest that the compound may function as a potential anticancer agent by targeting specific pathways involved in cell growth and survival.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes implicated in cancer progression, such as sphingosine kinases, which play a crucial role in cell signaling pathways related to growth and survival.

- Receptor Modulation : It may also modulate the activity of ion channels, specifically the Transient Receptor Potential Ankyrin 1 (TRPA1), which is involved in pain perception and inflammatory responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various derivatives of acetamides, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential application in treating infections caused by multidrug-resistant organisms .

Study 2: Anticancer Activity

In a study focusing on the cytotoxic effects against breast cancer cell lines, researchers observed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study concluded that further development could lead to new therapeutic strategies for breast cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, and how are intermediates characterized?

- Methodology :

- Step 1 : Condensation of 2-chlorophenylacetic acid derivatives with 3-hydroxypropylamine under reflux in anhydrous solvents (e.g., THF or DCM) using coupling agents like DCC or EDCI.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Step 3 : Structural confirmation using IR (C=O at ~1650–1700 cm⁻¹, NH at ~3300 cm⁻¹), ¹H/¹³C NMR (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, hydroxypropyl CH₂ at δ 3.4–3.7 ppm), and mass spectrometry (m/z matching molecular ion) .

Q. How is the purity and stability of this compound validated under varying storage conditions?

- Methodology :

- HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation products.

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What spectroscopic techniques are critical for confirming the structure of chloroacetamide derivatives?

- Key Techniques :

- X-ray crystallography for unambiguous stereochemical assignment (e.g., C–Cl bond angles, dihedral angles between aromatic and amide planes) .

- 2D NMR (HSQC, HMBC) to resolve overlapping signals and verify connectivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for chloroacetamide derivatives?

- Methodology :

- Cross-validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., hindered rotation of the hydroxypropyl group) .

Q. What computational strategies optimize the synthesis of this compound?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify low-energy pathways .

- Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization) .

Q. How can Design of Experiments (DoE) improve yield in chloroacetamide synthesis?

- Case Study :

- Factors : Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) : Central composite design to map interactions and identify maxima (e.g., 80°C, 5 mol% EDCI, THF solvent) .

- Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .

Q. What structural modifications enhance the bioactivity of this compound?

- SAR Strategies :

- Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at phenyl para-position) to modulate electronic effects .

- Backbone variation : Replace hydroxypropyl with cyclopropylamine to test steric effects on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.